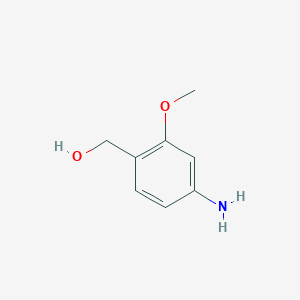![molecular formula C15H11F3O4 B3095059 Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate CAS No. 1261855-31-5](/img/structure/B3095059.png)
Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
Descripción general
Descripción
Methyl 6-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound featuring a trifluoromethoxy group, which is known for its unique physicochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This process can be challenging due to the indirect synthetic strategies and the volatility of the reagents involved . Recent advances have led to the development of innovative reagents that facilitate the trifluoromethoxylation reaction, making the synthesis of such compounds more accessible .
Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the reaction conditions and improving the yield and purity of the final product. The use of advanced trifluoromethoxylation reagents has shown promise in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylate group can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 6-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating the compound’s mode of action .
Comparación Con Compuestos Similares
- Methyl 6-hydroxy-4’-(methoxy)-[1,1’-biphenyl]-3-carboxylate
- Methyl 6-hydroxy-4’-(ethoxy)-[1,1’-biphenyl]-3-carboxylate
Comparison: Compared to similar compounds, Methyl 6-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the trifluoromethoxy group.
Propiedades
IUPAC Name |
methyl 4-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)10-4-7-13(19)12(8-10)9-2-5-11(6-3-9)22-15(16,17)18/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWOMEQTUMFRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133448 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-hydroxy-4′-(trifluoromethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261855-31-5 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-hydroxy-4′-(trifluoromethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261855-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-hydroxy-4′-(trifluoromethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3094976.png)





![5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3095009.png)


![5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3095043.png)




